REACTION_CXSMILES
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Cl[C:2]1[CH:7]=[C:6]([C:8]#[N:9])[CH:5]=[CH:4][N:3]=1.[C:10]([O:14][C:15](=[O:18])[CH2:16][NH2:17])([CH3:13])([CH3:12])[CH3:11].CCN(C(C)C)C(C)C>CC(N(C)C)=O.CCOCC>[C:8]([C:6]1[CH:5]=[CH:4][N:3]=[C:2]([NH:17][CH2:16][C:15]([O:14][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:18])[CH:7]=1)#[N:9]
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Name
|
|
Quantity
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1 g
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Type
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reactant
|
Smiles
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ClC1=NC=CC(=C1)C#N
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Name
|
|
Quantity
|
1.5 mL
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Type
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reactant
|
Smiles
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C(C)(C)(C)OC(CN)=O
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Name
|
|
Quantity
|
4.9 mL
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Type
|
reactant
|
Smiles
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CCN(C(C)C)C(C)C
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Name
|
|
Quantity
|
15 mL
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Type
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solvent
|
Smiles
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CC(=O)N(C)C
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Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
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washed with water (2×50 mL) and brine (50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic layer was dried (MgSO4)
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Type
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CUSTOM
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Details
|
the solvents were removed under reduced pressure
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Type
|
CUSTOM
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Details
|
After purification by flash chromatography (silica, DCM)
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Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC(=NC=C1)NCC(=O)OC(C)(C)C
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |